molecular formula C20H23FN4O2 B2645470 (3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034350-25-7

(3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2645470
CAS No.: 2034350-25-7
M. Wt: 370.428
InChI Key: CPMRXJKEXYSUQS-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone (CAS 2034350-25-7) is a high-purity chemical compound with the molecular formula C20H23FN4O2 and a molecular weight of 370.42 g/mol. This complex molecule features a piperazine core linked to a 3-fluoro-4-methoxybenzoyl group and a 5,6,7,8-tetrahydrocinnoline system, creating a multifunctional scaffold for pharmaceutical and chemical research. The compound's calculated properties include a topological polar surface area of 58.6 Ų, an XLogP3 value of 2.5, three rotatable bonds, and 6 hydrogen bond acceptors, characteristics that influence its solubility and membrane permeability . Researchers can utilize this chemical building block in various applications, including medicinal chemistry for the design of novel bioactive molecules, investigation of structure-activity relationships in heterocyclic compounds, and as a key intermediate in synthesizing more complex molecular architectures. The presence of both the piperazine and cinnoline motifs is of particular interest, as these pharmacophores are found in compounds active toward various neurological targets . Furthermore, the fluorine atom and methoxy group on the benzoyl component provide additional sites for chemical modification and optimization of physical properties. This product is supplied with comprehensive analytical data for verification and is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling and utilize appropriate personal protective equipment.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c1-27-18-7-6-15(12-16(18)21)20(26)25-10-8-24(9-11-25)19-13-14-4-2-3-5-17(14)22-23-19/h6-7,12-13H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMRXJKEXYSUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure scalability and economic viability .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield phenolic derivatives, while reduction of the carbonyl group would produce alcohols .

Scientific Research Applications

(3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with analogs from the evidence, focusing on structural features and hypothetical physicochemical properties:

Compound Name / ID Key Substituents Molecular Formula (hypothetical) Notable Features
Target Compound 3-Fluoro-4-methoxyphenyl, tetrahydrocinnolin C₂₁H₂₂FN₃O₂ Tetrahydrocinnolin may enhance rigidity and binding pocket complementarity.
4-(3-Fluorobenzoyl)piperazin-1-ylmethanone 3-Fluorobenzoyl, 2-methoxyphenyl C₁₉H₁₈FN₂O₃ Ortho-methoxy group may reduce steric hindrance compared to para-substitution.
4-Biphenylyl[4-(3-chlorophenyl)-1-piperazinyl]methanone Biphenylyl, 3-chlorophenyl C₂₃H₂₀ClN₂O Chlorine substitution increases lipophilicity; biphenyl enhances π-π stacking.
(4-(4-Hydroxyphenyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone 4-Hydroxyphenyl, 3-CF₃-phenyl C₁₈H₁₇F₃N₂O₂ Hydroxyl group improves solubility; CF₃ enhances electronegativity.
(3-fluorophenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone 3-Fluorophenyl, 4-methoxybenzenesulfonyl C₁₉H₂₀FN₂O₃S Sulfonyl group increases polarity and hydrogen-bonding capacity.

Biological Activity

The compound (3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article will delve into the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo research, as well as its structural characteristics.

Chemical Structure and Properties

The chemical formula for this compound is C19H21FN4OC_{19}H_{21}FN_{4}O. Its structure features a piperazine ring substituted with a tetrahydrocinnoline moiety and a fluoromethoxyphenyl group. The presence of the fluorine atom and methoxy group is thought to enhance its biological activity by modulating electronic properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC19H21FN4OC_{19}H_{21}FN_{4}O
Molecular Weight348.39 g/mol
Melting PointNot available
SolubilitySoluble in DMSO

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study highlighted its efficacy against various cancer cell lines, including hepatoma, colon cancer, and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

In Vitro Studies

  • Hepatoma Cells : The compound demonstrated a dose-dependent reduction in cell viability, suggesting strong anticancer potential.
  • Colon Cancer Cells : Similar effects were observed with significant apoptosis induction.
  • Lung Cancer Cells : The compound inhibited cell growth effectively at lower concentrations compared to standard chemotherapeutics.

The anticancer activity is believed to be mediated through several pathways:

  • Inhibition of Protein Kinases : The compound may modulate kinase activities that are crucial for cancer cell survival.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.

Case Studies

A notable case study involved the administration of this compound in animal models. The results indicated a marked reduction in tumor size and improved survival rates compared to control groups. The study also reported minimal side effects, highlighting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (3-Fluoro-4-methoxyphenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Prepare the fluorinated aromatic precursor via nucleophilic aromatic substitution or Friedel-Crafts acylation (e.g., using AlCl₃ as a catalyst for ketone introduction, as seen in structurally similar compounds ).
  • Step 2 : Functionalize the piperazine core. Piperazine derivatives are often synthesized via nucleophilic substitution or Buchwald-Hartwig coupling. For example, coupling 5,6,7,8-tetrahydrocinnoline-3-yl groups to piperazine can be achieved under Pd-catalyzed conditions .
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (80–120°C for coupling reactions) to improve yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

  • Methodology :

  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.0 ppm for fluorinated phenyl groups) and piperazine/heterocyclic signals (δ 2.5–4.0 ppm). Compare with analogs in (e.g., C=O at 166.0 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns (e.g., Chromolith®) with UV detection at 254 nm. Monitor for impurities like unreacted intermediates .
  • Elemental Analysis : Validate molecular formula (e.g., %C, %H, %N within ±0.3% of theoretical values, as in ) .

Advanced Research Questions

Q. How does the fluorinated methoxyphenyl moiety influence electronic properties and binding affinity in target interactions?

  • Methodology :

  • Computational Studies : Perform DFT calculations to map electron density distribution. Fluorine’s electronegativity enhances aryl ring electron-withdrawing effects, potentially improving binding to hydrophobic pockets (e.g., in enzyme active sites) .
  • SAR Analysis : Compare with non-fluorinated analogs (e.g., 4-methoxyphenyl derivatives in ). Fluorination may increase metabolic stability by reducing oxidative degradation .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

  • Methodology :

  • Meta-Analysis : Aggregate data from enzymatic assays (e.g., IC₅₀ values) and normalize using standardized protocols (e.g., fixed ATP concentrations for kinase studies) .
  • Structural Validation : Confirm batch-to-batch consistency via X-ray crystallography (e.g., crystal structure analysis of piperazine-containing compounds in ) .
  • Control Experiments : Test for off-target effects using knockout cell lines or competitive binding assays .

Q. How can molecular docking predict interactions between this compound and kinases or GPCRs?

  • Methodology :

  • Target Selection : Use homology modeling for receptors lacking crystal structures (e.g., GPCRs). For kinases, leverage PDB entries (e.g., 4HVP for MAPK) .
  • Docking Workflow :

Prepare the ligand (protonation states via MarvinSketch).

Grid generation around the ATP-binding site.

Glide/SP or XP scoring in Schrödinger Suite.

  • Validation : Compare docking poses with co-crystallized ligands (e.g., tetrahydrocinnoline analogs in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.